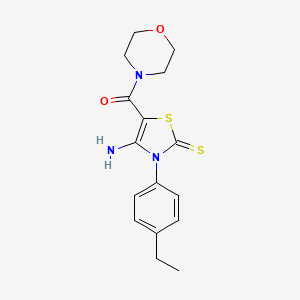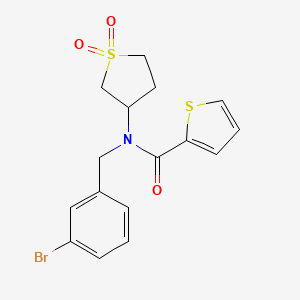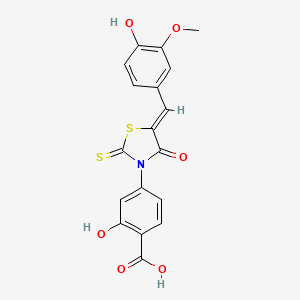
4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a thiazole ring system. Its systematic name reflects its substituents and ring structure.
- The compound contains an amino group (NH₂), an ethylphenyl group (C₆H₅CH₂CH₃), a morpholine-4-carbonyl group (C₄H₉OCONH), and a thiazole ring (C₃H₃NS).
- Thiazoles are sulfur-containing five-membered rings, and their derivatives exhibit diverse biological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate aldehyde or ketone with a thioamide, followed by cyclization.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve refluxing in suitable solvents with acid or base catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ multistep syntheses to obtain this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) and potential medicinal properties.
Medicine: Assessing its pharmacological effects, toxicity, and potential therapeutic applications.
Industry: Exploring its use as a building block for drug development or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents (amino, ethylphenyl, morpholine-4-carbonyl) sets it apart.
Similar Compounds: Related thiazole derivatives include other heterocyclic compounds with similar ring systems.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C16H19N3O2S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-2-11-3-5-12(6-4-11)19-14(17)13(23-16(19)22)15(20)18-7-9-21-10-8-18/h3-6H,2,7-10,17H2,1H3 |
InChI Key |
GUQDNKPMNQPIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
amine](/img/structure/B12130093.png)



![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)
![1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione](/img/structure/B12130122.png)
![(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130125.png)
![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
